

Cav 2.2 blocker 1 solubility and stock solution preparation

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Compound of Interest

Compound Name: Cav 2.2 blocker 1

Cat. No.: B2709198

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Application Notes and Protocols: Cav 2.2 Blocker 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cav 2.2, also known as the N-type voltage-gated calcium channel, plays a crucial role in neurotransmitter release and has been identified as a key target for the treatment of chronic pain. Cav 2.2 blocker 1 (also referred to as compound 9) is a potent and selective inhibitor of the N-type calcium channel with an IC50 of 0.001 μ M.[1][2][3] These application notes provide detailed information on the solubility of Cav 2.2 blocker 1 and protocols for the preparation of stock solutions for in vitro and in vivo studies.

Data Presentation Solubility of Cav 2.2 Blocker 1

The solubility of **Cav 2.2 blocker 1** has been determined in various common laboratory solvents. It is essential to use fresh, moisture-free solvents, as the presence of water can significantly impact solubility, particularly in DMSO.[1][2]



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	12 mg/mL	28.23 mM	Use fresh, anhydrous DMSO as it is hygroscopic.[1][2]
Ethanol	15 mg/mL	35.29 mM	
Water	Insoluble	Insoluble	-

Molecular Weight of Cav 2.2 Blocker 1: 424.96 g/mol [1][2]

Experimental ProtocolsPreparation of Stock Solutions for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of **Cav 2.2 blocker 1** for use in cell-based assays and other in vitro experiments.

Materials:

- Cav 2.2 blocker 1 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Calibrated pipettes and sterile tips
- Vortex mixer
- Analytical balance

Protocol:

 Weighing the Compound: Accurately weigh the desired amount of Cav 2.2 blocker 1 powder using an analytical balance in a fume hood.



- Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the
 powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the
 appropriate volume of DMSO to the weighed compound).
- Dissolution: Vortex the solution thoroughly until the compound is completely dissolved.
 Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
- Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 μm syringe filter into a sterile container.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]

Preparation of Stock Suspension for In Vivo Oral Administration

Objective: To prepare a homogenous suspension of **Cav 2.2 blocker 1** for oral gavage in animal studies.

Materials:

- Cav 2.2 blocker 1 powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
- Sterile tubes
- Homogenizer or sonicator
- · Calibrated pipettes and sterile tips
- Stir plate and stir bar

Protocol:

Weighing the Compound: Weigh the required amount of Cav 2.2 blocker 1 powder.



- Preparation of Vehicle: Prepare the desired concentration of CMC-Na solution in sterile water.
- Suspension: Gradually add the weighed Cav 2.2 blocker 1 powder to the CMC-Na solution while continuously stirring or vortexing.
- Homogenization: To ensure a uniform suspension, homogenize the mixture using a suitable homogenizer or sonicate it until no visible clumps of powder remain. A concentration of ≥5 mg/mL can be achieved.[1][2]
- Administration: The suspension should be prepared fresh before each use and administered via oral gavage. Keep the suspension stirring during administration to maintain homogeneity.

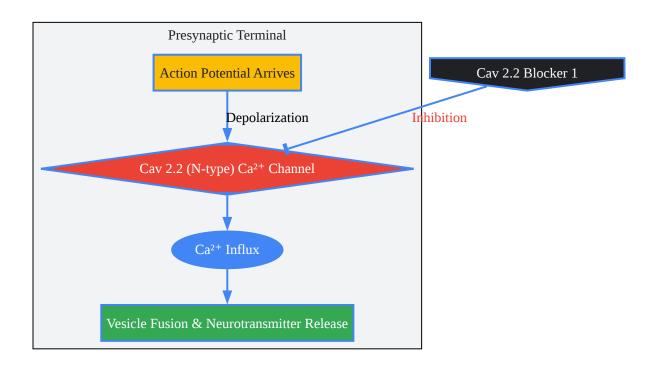
Visualizations



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Caption: Workflow for preparing Cav 2.2 blocker 1 solutions.





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Caption: Mechanism of N-type calcium channel blockade.

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